molecular formula C13H10F2O B6371277 5-(3,4-Difluorophenyl)-3-methylphenol CAS No. 1261946-34-2

5-(3,4-Difluorophenyl)-3-methylphenol

Cat. No.: B6371277
CAS No.: 1261946-34-2
M. Wt: 220.21 g/mol
InChI Key: DXHCVYQCRHVOKP-UHFFFAOYSA-N
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Description

5-(3,4-Difluorophenyl)-3-methylphenol is an organic compound characterized by the presence of two fluorine atoms on the phenyl ring and a hydroxyl group on the methylphenol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-Difluorophenyl)-3-methylphenol typically involves the nucleophilic aromatic substitution reaction. One common method starts with the reaction of 3,4-difluorobromobenzene with 3-methylphenol under basic conditions to form the desired product . The reaction is usually carried out in the presence of a strong base such as potassium carbonate and a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-(3,4-Difluorophenyl)-3-methylphenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The compound can be reduced to form the corresponding hydroquinone.

    Substitution: The fluorine atoms can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

Scientific Research Applications

5-(3,4-Difluorophenyl)-3-methylphenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(3,4-Difluorophenyl)-3-methylphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with active sites of enzymes, leading to inhibition or modulation of their activity. The hydroxyl group can also participate in hydrogen bonding, further stabilizing the compound’s interaction with its target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3,4-Difluorophenyl)-3-methylphenol is unique due to the combination of the methyl group and the fluorine atoms on the phenyl ring, which imparts distinct chemical and biological properties. This combination enhances the compound’s stability, reactivity, and potential for forming strong interactions with molecular targets, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

3-(3,4-difluorophenyl)-5-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F2O/c1-8-4-10(6-11(16)5-8)9-2-3-12(14)13(15)7-9/h2-7,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXHCVYQCRHVOKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)O)C2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30683784
Record name 3',4'-Difluoro-5-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30683784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261946-34-2
Record name 3',4'-Difluoro-5-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30683784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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